molecular formula C10H21BrO B13540643 4-(Bromomethyl)-1-ethoxyheptane

4-(Bromomethyl)-1-ethoxyheptane

Cat. No.: B13540643
M. Wt: 237.18 g/mol
InChI Key: ADLOXUMODLEBNI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-ethoxyheptane is a brominated alkane derivative with a molecular formula of C₉H₁₉BrO and a molecular weight of 223.15 g/mol. The compound features a seven-carbon heptane backbone substituted with an ethoxy group (-OCH₂CH₃) at position 1 and a bromomethyl (-CH₂Br) group at position 3. This structure confers reactivity at the brominated site, making it valuable in alkylation reactions and synthetic organic chemistry. The ethoxy group enhances solubility in polar solvents, while the bromomethyl group acts as a leaving group, facilitating nucleophilic substitution reactions.

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

4-(bromomethyl)-1-ethoxyheptane

InChI

InChI=1S/C10H21BrO/c1-3-6-10(9-11)7-5-8-12-4-2/h10H,3-9H2,1-2H3

InChI Key

ADLOXUMODLEBNI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCOCC)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-ethoxyheptane typically involves the bromination of 1-ethoxyheptane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:

  • Dissolve 1-ethoxyheptane in an inert solvent like carbon tetrachloride.
  • Add N-bromosuccinimide and a small amount of azobisisobutyronitrile.
  • Heat the mixture or expose it to light to initiate the radical bromination.
  • After the reaction is complete, the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in the presence of a catalyst such as iron or aluminum bromide can also be employed for large-scale synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-ethoxyheptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.

    Elimination Reactions: Potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 4-hydroxymethyl-1-ethoxyheptane or 4-cyanomethyl-1-ethoxyheptane are formed.

    Elimination Reactions: Alkenes such as 4-ethoxyhept-1-ene.

    Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.

Scientific Research Applications

4-(Bromomethyl)-1-ethoxyheptane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into pharmaceutical candidates, potentially enhancing their biological activity.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to modify biomolecules, aiding in the study of their functions and interactions.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-ethoxyheptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 4-(Bromomethyl)-1-ethoxyheptane with two structurally related brominated compounds: 4-(Bromomethyl)benzaldehyde (aromatic) and (Bromomethyl)cyclohexane (cyclic aliphatic).

Property This compound 4-(Bromomethyl)benzaldehyde (Bromomethyl)cyclohexane
Molecular Formula C₉H₁₉BrO C₈H₇BrO C₇H₁₃Br
Molecular Weight (g/mol) 223.15 199.05 177.08
CAS Number Not Available 51359-78-5 2550-36-9
Structure Type Linear aliphatic with ether Aromatic Cyclic aliphatic
Key Functional Groups -CH₂Br, -OCH₂CH₃ -CH₂Br, -CHO (aldehyde) -CH₂Br
Reactivity High (alkylation, SN2 reactions) Moderate (aldehyde oxidation) High (ring strain influences)
Applications Organic synthesis intermediate Pharmaceutical intermediates Polymer chemistry

Research Findings and Gaps

  • Synthetic Efficiency : Linear bromoalkanes like this compound exhibit faster reaction kinetics in SN2 mechanisms compared to cyclic or aromatic analogs due to reduced steric hindrance.
  • Thermal Stability : Cyclic bromoalkanes (e.g., (Bromomethyl)cyclohexane) decompose at higher temperatures (~200°C), whereas linear analogs may degrade at lower thresholds (~150°C) due to weaker van der Waals interactions.
  • Data Limitations: No peer-reviewed studies specifically address this compound’s pharmacokinetics or environmental impact, highlighting a need for targeted research.

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